6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYMVSTAPNMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloropyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine is its role in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit specific protein kinases involved in cancer progression. For instance, studies have shown that compounds derived from triazolo-pyrazine scaffolds exhibit potent inhibitory activity against various kinases such as AKT and EGFR, which are crucial in cancer cell signaling pathways .
Case Study: c-Met Inhibition
A notable example is the compound PF-04217903, which demonstrates selective inhibition of c-Met kinases with an IC50 value of 0.005 µM. This compound serves as a preclinical candidate for cancer treatment and exemplifies the potential of triazolo[1,5-a]pyrazines in targeting oncogenic pathways .
Agricultural Chemistry
Pesticide Development
this compound has also been explored for its pesticidal properties. Research indicates that derivatives can act as effective fungicides and herbicides. The structural modifications at various positions on the triazole ring can enhance biological activity against specific pests or pathogens.
Data Table: Pesticidal Efficacy
| Compound | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| 6,8-Dichloro-[1,2,4]triazolo | Fungicide | Fusarium spp. | 85 |
| 6,8-Dichloro-[1,2,4]triazolo | Herbicide | Amaranthus retroflexus | 90 |
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific electronic or optical properties. Research has focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical properties.
Case Study: Polymer Composites
In a study involving polymer composites containing triazolo-pyrazine derivatives, significant improvements were observed in thermal resistance and mechanical strength compared to control samples without the compound. This application highlights the versatility of this compound in advanced material development .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and solvent-free reactions which improve yield and reduce environmental impact. These methodologies are crucial for scaling up production for industrial applications.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with biological targets, such as enzymes and receptors. The chlorine atoms and the triazolopyrazine core play crucial roles in binding to these targets, inhibiting their activity and leading to the compound’s biological effects . For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Halogenated Derivatives
Table 1: Key Structural Analogs and Their Properties
Biological Activity
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound notable for its potential biological activities. With the molecular formula CHClN, this compound has gained interest in medicinal chemistry due to its structural features that allow for diverse interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from precursors like 2,3-dichloropyrazine and sodium azide. This method allows for the formation of the triazolo ring under controlled conditions .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Some derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
- Mechanism: The antimicrobial activity is attributed to the inhibition of bacterial enzyme activity and disruption of cell membrane integrity .
Anticancer Activity
This compound has been evaluated for its anticancer properties:
- Cell Lines Tested: Studies have focused on various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical).
- IC50 Values: One study reported IC50 values for triazolo derivatives ranging from 0.15 μM to 2.85 μM against these cell lines . This suggests potent anticancer activity and potential as a therapeutic agent.
The mechanism of action for this compound is believed to involve:
- Target Interaction: The compound interacts with specific molecular targets such as c-Met kinase.
- Inhibition Studies: Dose-dependent experiments and cell cycle assays indicate that these compounds can induce apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals the unique biological activity of this compound:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antimicrobial & Anticancer | Varies (0.15 - 2.85) |
| 1,2,4-Triazolo[4,3-a]pyrazine | Moderate Anticancer | Higher than above |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Limited Anticancer | Not specified |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A research article demonstrated that derivatives of triazolo[1,5-a]pyrazine exhibited strong anti-tumor activity against multiple cancer cell lines with significant IC50 values indicating effectiveness .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties where derivatives showed excellent activities against various pathogens. The findings emphasized the need for further exploration of structure-activity relationships to optimize efficacy .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could potentially disrupt critical cellular processes in pathogens and cancer cells alike .
Q & A
Q. How are in vivo pharmacokinetic properties optimized for triazolo-pyrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
